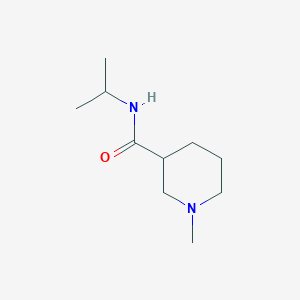

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-propan-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)11-10(13)9-5-4-6-12(3)7-9/h8-9H,4-7H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLLCQUPVKEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide and its Analogs

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the compound 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. As direct research on this specific molecule is limited, this document synthesizes information from structurally related piperidine-3-carboxamide derivatives to propose likely biological targets and pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological profile of this class of compounds.

Introduction: The Piperidine-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting a variety of diseases, particularly those affecting the central nervous system and in oncology.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with biological targets. The piperidine-3-carboxamide core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[2][3] The specific biological activity of these derivatives is highly dependent on the nature of the substituents at the 1-position (piperidine nitrogen) and on the carboxamide nitrogen.

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is a specific derivative within this class. While its direct mechanism of action is not extensively documented in publicly available literature, the known activities of its structural analogs provide a strong foundation for hypothesizing its potential biological roles.

Potential Mechanisms of Action Based on Analog Studies

Based on the established activities of various piperidine-3-carboxamide derivatives, several potential mechanisms of action can be postulated for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide.

Cysteine Protease Inhibition: Targeting Cathepsin K

A significant body of research has focused on piperidine-3-carboxamide derivatives as inhibitors of cysteine proteases, particularly Cathepsin K.[4][5] Cathepsin K is a key enzyme in bone resorption, making it an attractive target for the treatment of osteoporosis.[4][5]

-

Molecular Interaction: Molecular docking studies of potent piperidine-3-carboxamide inhibitors of Cathepsin K reveal key interactions within the enzyme's active site. These include hydrogen bonds and hydrophobic interactions with critical residues.[4][5] The piperidine ring and its substituents can be optimized to fit into the S1, S2, and S3 pockets of the Cathepsin K active site.

-

Hypothesized Pathway for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide:

Caption: Hypothesized inhibition of Cathepsin K-mediated bone resorption.

Modulation of Platelet Aggregation

Certain piperidine-3-carboxamide derivatives have been identified as inhibitors of human platelet aggregation.[6] The structure-activity relationship studies suggest that steric and hydrophobic properties of the substituents play a crucial role in this activity.[6]

-

Proposed Interaction: It is suggested that these compounds may interact with anionic sites on platelets, potentially through van der Waals forces and π-interactions.[6] The distance between the two nipecotoyl ring nitrogen atoms in dimeric structures was found to be optimal at approximately 7 Å for potent activity.[6]

Calpain Inhibition and Neuroprotection

Piperidine carboxamide derivatives have also been developed as inhibitors of calpains, a family of calcium-dependent cysteine proteases.[7] Overactivation of calpains is implicated in neurodegenerative diseases and ischemic brain injury.

-

Observed Effects: Potent calpain inhibitors derived from this scaffold have demonstrated anticonvulsive properties in animal models, suggesting central nervous system activity.[7] These compounds show selectivity for calpain over other cysteine proteases like cathepsin B.[7]

Induction of Cellular Senescence in Cancer

Recent studies have explored the potential of N-arylpiperidine-3-carboxamide derivatives to induce a senescence-like phenotype in cancer cells, particularly melanoma.[8] This represents a novel anticancer strategy aimed at halting cell proliferation.

-

Phenotypic Changes: Treatment of melanoma cells with these compounds leads to characteristic morphological changes of senescence, including enlarged cell size and a flattened shape, without causing significant cytotoxicity to normal cells.[8] The S-enantiomer of these derivatives often exhibits greater potency.[8]

Proposed Experimental Workflows for Mechanistic Elucidation

To determine the specific mechanism of action of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide, a systematic experimental approach is required.

Target Identification and Validation

Caption: A comprehensive workflow for target identification and validation.

Step-by-Step Experimental Protocols

Protocol 1: Cathepsin K Inhibition Assay (In Vitro)

-

Objective: To determine if 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide inhibits Cathepsin K activity.

-

Materials: Recombinant human Cathepsin K, a fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC), assay buffer, test compound, and a known Cathepsin K inhibitor (positive control).

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the assay buffer, Cathepsin K enzyme, and the test compound or control.

-

Incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value for the test compound.

-

Protocol 2: Platelet Aggregation Assay

-

Objective: To assess the effect of the compound on platelet aggregation.

-

Materials: Platelet-rich plasma (PRP) from healthy donors, an aggregating agent (e.g., ADP, collagen), test compound, and a known platelet aggregation inhibitor (e.g., aspirin).

-

Procedure:

-

Prepare PRP from whole blood by centrifugation.

-

Pre-incubate the PRP with the test compound or control at 37°C.

-

Place the PRP in an aggregometer.

-

Add the aggregating agent to induce platelet aggregation.

-

Monitor the change in light transmittance over time, which corresponds to the degree of aggregation.

-

Determine the concentration-dependent inhibitory effect of the test compound.

-

Protocol 3: Cellular Senescence Assay

-

Objective: To determine if the compound induces senescence in a cancer cell line (e.g., A375 melanoma cells).

-

Materials: A375 cells, cell culture medium, test compound, doxorubicin (positive control), and a senescence-associated β-galactosidase (SA-β-gal) staining kit.

-

Procedure:

-

Plate A375 cells and allow them to adhere.

-

Treat the cells with various concentrations of the test compound or controls for 72 hours.

-

Observe and record morphological changes (cell size, shape) using microscopy.

-

Fix the cells and perform SA-β-gal staining according to the manufacturer's protocol.

-

Quantify the percentage of blue-stained (senescent) cells for each treatment condition.

-

Quantitative Data Summary

While no direct quantitative data exists for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide, the following table summarizes the reported activities of related piperidine-3-carboxamide derivatives.

| Derivative Class | Target/Activity | Reported Potency (IC50/EC50) | Reference |

| Cathepsin K Inhibitors | Cathepsin K | As low as 0.08 µM | [4][5] |

| Platelet Aggregation Inhibitors | Human Platelet Aggregation | Varies with structure | [6] |

| Calpain Inhibitors | µ-Calpain | 9 - 30 nM (Ki) | [7] |

| Senescence Inducers | Melanoma Cell Senescence | As low as 0.04 µM | [8] |

Conclusion and Future Directions

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide belongs to a class of compounds with demonstrated therapeutic potential across various disease areas. Based on the activities of its structural analogs, it is plausible that this compound could act as an inhibitor of cysteine proteases like Cathepsin K or calpains, a modulator of platelet aggregation, or an inducer of cellular senescence. The proposed experimental workflows provide a clear path for elucidating its specific mechanism of action. Further research, including target identification, in vivo efficacy studies, and ADMET profiling, will be crucial to fully understand the pharmacological profile and therapeutic potential of this compound.

References

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Analysis: 1-Methyl-N-(propan-2-yl)piperidine-3-carboxamide

This guide provides an in-depth technical analysis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide (CAS 1016708-29-4), a strategic heterocyclic building block used in fragment-based drug discovery (FBDD).[1]

A Versatile Scaffold for CNS and Metabolic Drug Discovery[1]

Part 1: Executive Technical Summary

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by a nipecotic acid core.[1] Its structural architecture—comprising a basic tertiary amine (piperidine), a polar hydrogen-bond donor/acceptor motif (carboxamide), and a lipophilic solubilizing group (isopropyl)—makes it an ideal "Rule of 3" compliant fragment for exploring G-Protein Coupled Receptors (GPCRs) and enzyme active sites.[1]

This molecule is functionally significant as a precursor and probe in the development of:

-

Cathepsin K Inhibitors: Targeting bone resorption pathways in osteoporosis.[1][2][3]

-

Senolytics: Inducing senescence in melanoma cell lines via N-aryl derivatives.[1][4][5]

-

CNS Modulators: Leveraging the nipecotamido-motif found in GABA uptake inhibitors.[1]

Part 2: Physicochemical Profile & Structural Logic

Understanding the molecular properties is prerequisite to its application in library design.[1]

Table 1: Physicochemical Properties (Computed)

| Property | Value | biological Implication |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O | Low molecular weight (<200 Da) allows for substantial derivatization.[1] |

| Molecular Weight | 184.28 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; likely CNS penetrant.[1] |

| pKa (Basic N) | ~9.2 | Predominantly protonated at physiological pH (7.4), enhancing solubility.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for directional binding in receptor pockets.[1] |

| H-Bond Acceptors | 2 (Amide O, Ring N) | Facilitates water-mediated bridging or direct residue interaction.[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

Structural Causality: The 1-methylpiperidine ring typically adopts a chair conformation.[1] The substituent at the 3-position (carboxamide) can exist in axial or equatorial orientations, though the equatorial conformer is energetically favored, minimizing 1,3-diaxial interactions.[1] This defined vector allows the isopropyl group to project into hydrophobic sub-pockets (e.g., S3 or S4 pockets in proteases).[1]

Part 3: Synthetic Methodologies

The synthesis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide must prioritize regioselectivity and yield.[1] The protocol below describes a convergent route starting from Nipecotic Acid (piperidine-3-carboxylic acid).[1]

Protocol A: Reductive Amination & Amidation (The "Direct" Route)

Rationale: This route avoids the use of unstable acid chlorides and utilizes mild coupling agents to prevent racemization at the C3 chiral center.[1]

Reagents:

-

Ethyl Nipecotate (Starting Material)[1]

-

Formaldehyde (37% aq.)[1] / Formic Acid (Eschweiler-Clarke conditions)

-

Lithium Hydroxide (LiOH)[1]

-

Isopropylamine[1]

-

HATU or EDC/HOBt (Coupling Agents)[1]

Step-by-Step Workflow:

-

N-Methylation (Eschweiler-Clarke):

-

Dissolve Ethyl Nipecotate (1.0 eq) in Formic acid (5.0 eq) and Formaldehyde (2.0 eq).

-

Reflux at 90°C for 12 hours. The

evolution drives the reaction.[1] -

Mechanism:[1][6] Formation of iminium ion followed by hydride transfer from formate.[1]

-

Workup: Basify with NaOH, extract with DCM. Yields Ethyl 1-methylpiperidine-3-carboxylate .[1]

-

-

Hydrolysis:

-

Treat the ester with LiOH (2.0 eq) in THF/Water (1:[1]1) at RT for 4 hours.

-

Acidify to pH 5 to precipitate/isolate 1-methylpiperidine-3-carboxylic acid (as zwitterion or salt).

-

-

Amide Coupling:

Visualization: Synthetic Pathway

Caption: Convergent synthesis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide via Eschweiler-Clarke methylation and HATU coupling.

Part 4: Medicinal Chemistry Applications

This molecule is rarely the final drug; it is a pharmacophore .[1] Its applications are defined by the specific biological machinery it probes.[1]

1. Cathepsin K Inhibition (Osteoporosis)

Research indicates that piperidine-3-carboxamides bind to the active site of Cathepsin K, a cysteine protease involved in bone resorption.[1][2][3]

-

Mechanism: The amide carbonyl interacts with the oxyanion hole (Cys25/His162), while the piperidine ring occupies the S2 pocket.[1]

-

Optimization: The N-isopropyl group can be replaced or expanded (e.g., to a benzyl group) to reach the S3 sub-pocket, increasing potency from micromolar to nanomolar range.[1]

2. Senescence Induction (Melanoma)

Derivatives of N-arylpiperidine-3-carboxamides have been identified as senescence inducers in A375 melanoma cells.[1][4][5]

-

Role of the Scaffold: The 3-carboxamide orientation is critical for binding to the target protein (likely a kinase or MDM2-p53 interface). The 1-methyl group improves cellular permeability compared to the free amine.[1]

3. Bioisosterism in Neurobiology

The structure is a constrained analog of N,N-diethyl-3-piperidinecarboxamide (a known respiratory stimulant) and shares homology with Arecoline (muscarinic agonist).[1]

-

Application: Used as a template to design selective M1/M4 muscarinic agonists for Alzheimer's disease.[1] The isopropyl group provides steric bulk that prevents rapid hydrolysis by esterases (unlike the methyl ester in Arecoline).[1]

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR analysis highlighting the functional role of each moiety within the scaffold.[1]

Part 5: Safety & Handling Protocols

As a piperidine derivative, this compound possesses specific hazards related to its basicity and potential biological activity.[1]

Standard Operating Procedure (SOP):

-

Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

-

Inhalation Risk: Piperidine derivatives can be volatile and irritating to mucous membranes.[1] All solids and solutions must be handled in a fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tertiary amine is susceptible to N-oxidation if exposed to air/light over prolonged periods.[1]

-

Spill Cleanup: Adsorb with vermiculite.[1] Neutralize with dilute acetic acid before disposal.

References

-

Scaffold Utility in Senescence: Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1] Source: ACS Medicinal Chemistry Letters (2021).[1][4] URL:[Link][1]

-

Cathepsin K Inhibition: Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: Molecules (2024).[1][2][3][5] URL:[Link]

-

Chemical Identity & Properties: Title: N-methylpiperidine-3-carboxamide (Parent Scaffold Data).[7][8][9] Source: PubChem (NIH).[1] URL:[Link][1]

Sources

- 1. 3367-95-1|N,N-Diethylpiperidine-3-carboxamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1152537-69-3|N-(3-Aminopropyl)-N-cyclopropylcyclobutanecarboxamide|BLD Pharm [bldpharm.com]

- 8. 937778-26-2|N-(Propan-2-yl)piperidine-3-carboxamide|BLD Pharm [bldpharm.com]

- 9. 6882-68-4|(41S,7aR,13aR,13bR)-Dodecahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(41H)-one|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Experimental Protocols: 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

A Guide for the Synthesis, Handling, and Biological Evaluation of a Novel Piperidine Carboxamide Derivative

Forward

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential biological evaluation of the novel compound, 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. Given the emerging interest in piperidine carboxamide scaffolds in medicinal chemistry, this document outlines detailed protocols for its preparation, characterization, and preliminary biological screening. The methodologies described herein are based on established principles and data from structurally related compounds, offering a robust starting point for investigating the therapeutic potential of this specific molecule.

Introduction to 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is a small molecule belonging to the piperidine carboxamide class of compounds. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural alkaloids. The N-methyl substitution on the piperidine ring and the N-isopropyl carboxamide at the 3-position are key structural features that may influence its physicochemical properties, bioavailability, and biological activity.

While specific data on this compound is limited, related piperidine carboxamide derivatives have shown a range of biological activities, including potential as antimelanoma agents by inducing a senescence-like phenotype[1], and as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a target for pain therapeutics[2]. This suggests that 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide could be a valuable candidate for screening in various disease models.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C10H20N2O | - |

| Molecular Weight | 184.28 g/mol | - |

| XLogP3 | 0.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Synthesis and Characterization

The synthesis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide can be achieved through a straightforward amidation reaction. The following protocol is a proposed synthetic route based on standard organic chemistry principles and similar reported syntheses[3][4].

Synthetic Scheme

Sources

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography of Piperidine Carboxamide Compounds

Introduction & Chemical Context

Piperidine carboxamides represent a critical structural motif in medicinal chemistry, serving as the core scaffold for numerous local anesthetics (e.g., Bupivacaine, Ropivacaine), viral protease inhibitors, and GPCR ligands.

From a chromatographic perspective, these compounds present a dichotomy based on the position of the carboxamide linkage:

-

Neutral Amides (N-acyl piperidines): The piperidine nitrogen is part of the amide bond (e.g., Piperine). These are non-basic and chromatographically well-behaved.

-

Basic Carboxamides (Piperidine-n-carboxamides): The carboxamide is a substituent on the ring (e.g., Bupivacaine). The piperidine nitrogen remains a secondary or tertiary amine with a pKa typically between 10.0 and 11.5.

This Application Note focuses on the latter class (Basic Carboxamides) , as they present the classic "Basic Nitrogen Challenge" in HPLC: severe peak tailing, retention shifts, and poor loadability due to secondary interactions with residual silanols on silica-based columns.

The Mechanism of Failure (Why Standard Methods Fail)

Standard reversed-phase conditions (pH 2–7 on standard C18) often yield "shark fin" peaks for these compounds. This occurs because:

-

Ionization: At pH < 9, the piperidine nitrogen is protonated (

). -

Ion-Exchange: Residual silanols (

) on the column surface act as cation-exchange sites, trapping the protonated base.

Method Development Strategy

The following decision matrix outlines the optimal path for method selection based on detection requirements and compound basicity.

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions.

Detailed Experimental Protocols

Protocol A: High pH "Hybrid" Method (Recommended)

Rationale: At pH 10.5, the piperidine amine (pKa ~11) is partially deprotonated (neutral). More importantly, the high ionic strength of the buffer suppresses the double layer. Crucial: You must use a column engineered for high pH stability (Hybrid Organic-Inorganic Particles) to prevent silica dissolution.

-

Applicability: Impurity profiling, Ropivacaine/Bupivacaine related substances, LC-MS compatible.

-

Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.5 µm or 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 1.2 mL/min.

-

Temperature: 40°C (Improves mass transfer for bulky amides).

-

Gradient:

Time (min) %A %B Curve 0.0 95 5 Initial 8.0 40 60 Linear 10.0 5 95 Wash 10.1 95 5 Re-equilibration | 14.0 | 95 | 5 | End |

Application Note: This method typically yields tailing factors (

Protocol B: Low pH "Silanol Suppression" Method

Rationale: At pH 2.5, silanols are protonated (neutral, Si-OH), reducing cation exchange. The basic nitrogen is fully protonated (

-

Applicability: Fast screening, LC-MS/MS PK studies.

-

Column: C18 with high end-capping (e.g., Phenomenex Kinetex C18 or Thermo Hypersil GOLD).

-

Mobile Phase A: 0.1% Formic Acid in Water (Add 0.02% TFA if tailing persists).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Steep gradient (5% to 95% B over 5 mins).

Warning: TFA suppresses MS signal in negative mode and reduces sensitivity in positive mode. Use only if Formic Acid fails to provide sharp peaks.

Comparative Data: pH Dependent Performance

The following data illustrates the impact of mobile phase pH on the separation of a generic piperidine carboxamide (e.g., Bupivacaine) on a Hybrid C18 column.

| Parameter | Low pH (pH 2.5, Formic) | High pH (pH 10.0, NH4HCO3) | Interpretation |

| Retention Factor ( | 2.5 | 8.1 | High pH neutralizes the base, increasing hydrophobic retention. |

| Tailing Factor ( | 1.6 (Shark Fin) | 1.1 (Symmetric) | High pH eliminates silanol interaction. |

| Theoretical Plates ( | ~8,000 | ~14,000 | Better mass transfer and peak shape at High pH. |

| MS Sensitivity (ESI+) | High | Medium-High | High pH does not suppress ionization in ESI as much as predicted; often enhances signal by improving desolvation. |

Troubleshooting & Critical Parameters

The "Shark Fin" Peak (Tailing > 1.5)

If you observe severe tailing despite using Protocol B (Low pH):

-

Cause: Exposed silanols or metal contamination in the column frit.

-

Fix: Switch to Protocol A (High pH). If restricted to Low pH, add 5 mM Ammonium Formate to the mobile phase. The ammonium ions compete with the piperidine base for silanol sites.

Carryover

Piperidine carboxamides are "sticky" due to the hydrophobic amide flank and the cationic amine.

-

Symptom: Ghost peaks in blank injections.

-

Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The acid ensures the amine is soluble, while the IPA removes the hydrophobic residue.

Positional Isomers

In synthetic pathways, the carboxamide might form at the 3- or 4-position instead of the 2-position.

-

Separation: These isomers are often difficult to separate on C18.

-

Recommendation: Use a Phenyl-Hexyl column (e.g., ACE Phenyl or XBridge Phenyl). The

interactions with the aromatic amide portion provide orthogonal selectivity to separate regioisomers.

References

-

Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note. Link

-

Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Application Note 5991-4893EN. Link

-

United States Pharmacopeia (USP). Bupivacaine Hydrochloride Monograph.[1][2] USP-NF. (Referenced for structural context and legacy phosphate methods). Link

- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

-

Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[1] Link

Sources

"formulation of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide for animal studies"

Application Note: Formulation Development for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Abstract & Scope

This technical guide details the formulation strategies for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide (referred to herein as IMP-3 ), a tertiary amine piperidine derivative. Due to the basicity of the piperidine nitrogen (estimated pKa ~9.8–10.2) and the lipophilicity of the isopropyl-amide moiety, IMP-3 exhibits pH-dependent solubility.

This document provides two validated protocols:

-

Intravenous (IV) / Intraperitoneal (IP) Solution: A buffered, isotonic solution utilizing in situ salt formation and cyclodextrin complexation to ensure solubility and reduce injection site irritation.

-

Oral (PO) Suspension: A high-load suspension vehicle for toxicology and dose-ranging studies.

Pre-Formulation Characterization

Before formulation, the physicochemical properties of IMP-3 must be understood to predict biological performance.

| Property | Value (Est.) | Formulation Implication |

| Molecular Weight | 184.28 g/mol | Conversion factor for molarity calculations. |

| pKa (Basic) | ~9.8 (Piperidine N) | Compound is >99% ionized at pH < 7.4. Solubility increases drastically in acidic media. |

| LogP | ~1.5 – 1.9 | Moderately lipophilic. Crosses BBB; requires cosolvents or pH adjustment for aqueous stability. |

| Physical State | Oil or Low-Melting Solid | May require warming to handle; density correction needed if pipetting liquid. |

| Solubility (pH 7.4) | < 1 mg/mL | Poor. Risk of precipitation in blood without solubilizers. |

| Solubility (pH 4.5) | > 50 mg/mL | Excellent. Target pH for IV formulations. |

Critical Mechanism: The tertiary nitrogen on the piperidine ring acts as a "solubility handle." By lowering the pH, we protonate this nitrogen, converting the lipophilic free base into a highly water-soluble cationic salt.

Vehicle Selection Logic

The choice of vehicle is dictated by the route of administration and the required concentration.

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and concentration requirements.

Protocol A: IV/IP Solution (Cyclodextrin-Buffered System)

Purpose: For pharmacokinetic (PK) or efficacy studies requiring rapid onset. Target Concentration: 1 – 10 mg/mL. Target pH: 5.5 – 6.0 (Physiologically tolerated for slow IV).

Rationale: While simple acidification solubilizes IMP-3, it risks precipitation upon dilution in the blood (pH 7.4). Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is used here to sequester the lipophilic isopropyl group, maintaining solubility even as the formulation is neutralized by the blood [1].

Materials:

-

IMP-3 (Free Base).

-

HP-β-CD (Kleptose® or Captisol®).

-

Citric Acid (100 mM stock).

-

0.9% Saline (Sterile).

-

1N NaOH / 1N HCl.

Step-by-Step Procedure:

-

Vehicle Preparation (20% CD Stock):

-

Dissolve 20 g of HP-β-CD in 80 mL of Sterile Water for Injection.

-

Add 10 mL of 100 mM Citric Acid solution.

-

Adjust volume to 100 mL.

-

Result: 20% CD in 10 mM Citrate.

-

-

API Solubilization:

-

Weigh the required amount of IMP-3 (e.g., 50 mg for 10 mL of 5 mg/mL solution).

-

Add 80% of final volume of the Vehicle Preparation.

-

Vortex/Sonication: Sonicate for 5–10 minutes. The solution may remain cloudy initially.

-

-

pH Adjustment (The Critical Step):

-

Measure pH. It will likely be high (>8.0) due to the amine.

-

Titrate slowly with 1N HCl dropwise while stirring.

-

Observation: As pH drops below 6.5, the solution will clarify instantly as the salt forms and enters the cyclodextrin cavity.

-

Target final pH: 5.5 ± 0.2 .

-

-

Final Dilution & Filtration:

-

Add Vehicle to bring to final volume.

-

Filter through a 0.22 µm PVDF or PES syringe filter (Nylon binds proteins/drugs; avoid if possible, though IMP-3 is small enough to pass).

-

-

QC Check:

-

Visual: Must be clear, colorless, and free of particulates.

-

Osmolality: Check if available (Target: 280–320 mOsm/kg).

-

Protocol B: Oral Suspension (High Dose)

Purpose: For toxicology or high-dose efficacy (>30 mg/kg) where solubility limits are exceeded. Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in Water.

Rationale: Methylcellulose (MC) increases viscosity to prevent sedimentation. Tween 80 wets the hydrophobic isopropyl/methyl groups, ensuring uniform dispersion [2].

Step-by-Step Procedure:

-

Vehicle Preparation:

-

Heat 40 mL of distilled water to 80°C.

-

Disperse 0.5 g Methylcellulose powder; stir until wetted.

-

Add 60 mL of cold water (4°C) and stir on ice for 30 mins to hydrate (clear solution).

-

Add 0.1 g Tween 80.

-

-

Compound Dispersion:

-

Weigh IMP-3.

-

Geometric Dilution: Add a small amount of Vehicle (approx. 1:1 ratio with powder) to a mortar and pestle.

-

Triturate (grind) to form a smooth, lump-free paste.

-

Slowly add the remaining vehicle while mixing.

-

-

Processing:

-

Transfer to a vial.

-

Homogenize: Use a probe homogenizer (e.g., Polytron) at low speed for 30 seconds if the particle size is large.

-

Storage: Stir constantly with a magnetic stir bar during dosing to ensure homogeneity.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for generating the IV compatible solution. Note the critical clarification step upon acidification.

Stability & Storage

-

Solution (IV):

-

Stability: The amide bond is susceptible to hydrolysis at extreme pH, but stable at pH 5–6. The piperidine ring is stable.

-

Storage: 4°C for up to 7 days. Discard if precipitation occurs.

-

-

Suspension (PO):

-

Stability: Physically unstable (settling). Chemically stable for 14 days at 4°C.

-

Handling: MUST be resuspended (vortexed) immediately prior to drawing into the syringe.

-

References

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

-

FDA Inactive Ingredient Database. (2025). Search for "Methylcellulose" and "Polysorbate 80" limits in animal/human products.

-

Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 44-49.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Chapter on Physicochemical Properties and Drug Design). Elsevier.

Disclaimer: This protocol is for research purposes only. All formulations must be tested for endotoxin levels and sterility before administration in valuable in vivo models.

Sources

Troubleshooting & Optimization

Technical Support Guide: Stability & Handling of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Executive Summary

This guide addresses the solution stability, handling, and troubleshooting for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide (also referred to as N-isopropyl-1-methylnipecotamide).

While the carboxamide scaffold is generally robust, this specific molecule presents a "Stability Triad" of risks due to its functional group arrangement:

-

C3-Epimerization: The chiral center at position 3 (alpha to the carbonyl) is susceptible to racemization under basic conditions.

-

N-Oxidation: The tertiary amine (N-methyl piperidine) is prone to N-oxide formation in the presence of dissolved oxygen or peroxides.

-

Hydrolysis: The secondary amide bond is stable at neutral pH but degrades under extreme acidic or basic stress.

Module 1: Solution Preparation & Storage

Solvent Compatibility Matrix

| Solvent System | Solubility | Stability Risk | Recommended Protocol |

| DMSO (Anhydrous) | High (>50 mM) | Low | Preferred. Store at -20°C. Use "anhydrous" grade to prevent hydrolysis over months. |

| Methanol / Ethanol | High | Moderate | Good for short-term use. Risk of transamidation (solvolysis) if heated or catalyzed by base. |

| Water / PBS (pH 7.4) | Moderate* | Moderate | pH Dependent. The tertiary amine ( |

| Acidic Buffer (pH < 4) | High | High | Avoid for storage. Accelerates amide hydrolysis. |

| Basic Buffer (pH > 10) | Low | Critical | Avoid. Promotes C3-epimerization and precipitation of the free base. |

The "Golden Rule" of pH

The stability of this molecule is governed by the ionization state of the piperidine nitrogen.

-

Target pH: Maintain pH 6.0 – 7.5 for aqueous working solutions.

-

Why? At this pH, the piperidine nitrogen is protonated (

), which electronically shields the ring from oxidation and reduces the basicity of the local environment, thereby suppressing C3-epimerization.

Module 2: Critical Degradation Pathways (Troubleshooting)

Pathway A: C3-Epimerization (The "Silent" Killer)

Unlike hydrolysis, epimerization does not change the molecular weight, making it invisible to standard LC-MS unless a chiral column is used.

-

Mechanism: The proton at C3 (alpha to the amide carbonyl) is weakly acidic. In the presence of a base (or even the molecule's own unprotonated amine acting as an intramolecular base), this proton can be removed to form a transient enolate, which repotonates to form the enantiomer (or diastereomer if other chiral centers exist).

-

Trigger: High pH (>9.0), protic solvents, or repeated freeze-thaw cycles in buffer.

-

Diagnosis: Loss of biological potency despite "pure" LC-MS peak. Peak splitting on Chiral HPLC.

Pathway B: Oxidative N-Dealkylation & N-Oxide Formation

The N-methyl piperidine moiety is a tertiary amine. In solution, it reacts with dissolved oxygen or peroxides (common in aged PEG or ethers).

-

Mechanism:

-

N-Oxide: Direct oxidation of the tertiary nitrogen (

). -

N-Dealkylation: Oxidative cleavage of the N-methyl group (often enzyme-mediated in vivo, but radical-mediated in solution).

-

-

Trigger: Aged solvents (THF, Dioxane) containing peroxides; exposure to light/air.

-

Diagnosis: LC-MS peak at M+16 (N-Oxide) or M-14 (Des-methyl).

Pathway C: Amide Hydrolysis

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon, cleaving the isopropyl amine.

-

Trigger: Extreme pH (<2 or >12) and elevated temperature (>40°C).

-

Diagnosis: LC-MS peaks for Piperidine-3-carboxylic acid and Isopropylamine .

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision logic for troubleshooting stability issues based on analytical observations.

Figure 1: Troubleshooting decision tree for degradation analysis. Blue nodes indicate analytical steps; Red nodes indicate identified degradants; Green nodes indicate corrective protocols.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous stock solutions of this compound? A: No. While the amide bond might survive short cycles, the high temperature (121°C) significantly accelerates hydrolysis and N-oxidation. Furthermore, autoclaving can raise the pH of certain buffers (like PBS) temporarily, promoting epimerization.

-

Recommendation: Sterile filter (0.22 µm PVDF or PES) the solution instead.

Q2: I see a small peak at RRT 0.95 in my LC-MS. Is this an impurity? A: If the mass is M+16, it is likely the N-Oxide . This is common if the sample was dissolved in methanol and left on the autosampler tray for >24 hours.

-

Protocol: Re-prepare the sample in fresh acetonitrile/water and inject immediately.

Q3: Why does the protocol recommend pH 6-7.5? Isn't the amine basic?

A: Exactly. The N-methyl piperidine has a

Q4: How do I validate if my compound has racemized?

A: Standard C18 HPLC cannot distinguish enantiomers. You must use a chiral column (e.g., Chiralpak IA/IB) or measure specific rotation

References

-

Shvo, Y., & Kaufman, E. D. (1972).[1] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Link[1]

- Context: Establishes the kinetics and mechanism of N-oxidation in N-methylpiperidine derivatives, a key degradation p

-

Glorius, F., et al. (2020).[2] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. Science/PMC. Link

- Context: Validates the risk of C3-epimerization in substituted piperidines and discusses the thermodynamic stability of isomers.

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

- Context: Authoritative review on amide hydrolysis kinetics and pH dependence relevant to the carboxamide moiety.

Sources

Technical Support Center: Degradation Pathways of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental work. Our approach integrates fundamental scientific principles with actionable protocols to ensure the integrity and success of your research.

Section 1: Fundamental Stability & Predicted Degradation Profile

This section addresses the core questions regarding the chemical and metabolic liabilities of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. Understanding these fundamentals is the first step in designing robust experiments.

FAQ 1: What are the predicted primary degradation pathways for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide?

Based on its chemical structure, 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is susceptible to both metabolic (enzymatic) and chemical degradation. The primary pathways are predicted to be:

-

Metabolic (Enzymatic) Degradation: This is the most likely route of degradation in vivo. The piperidine ring and its N-alkyl substituents are common sites for metabolism by Cytochrome P450 (CYP) enzymes.[1][2] Key predicted reactions include:

-

N-demethylation: Removal of the methyl group from the piperidine nitrogen. CYP1A2 and CYP3A4 are often implicated in this type of reaction.[2][3]

-

N-dealkylation: Removal of the isopropyl group from the amide nitrogen. This is a major metabolic route for many drugs containing N-alkyl groups and is frequently catalyzed by CYP3A4.[1]

-

Piperidine Ring Oxidation: Hydroxylation at positions alpha to the nitrogen atom is a common metabolic pathway.[4][5] This can lead to the formation of lactams.

-

Oxidation of the Isopropyl Group: Hydroxylation can occur on the isopropyl moiety itself.

-

-

Chemical (Non-Enzymatic) Degradation: The primary site of chemical instability is the carboxamide bond.

Below is a diagram illustrating these potential degradation pathways.

Caption: Predicted metabolic and chemical degradation pathways.

FAQ 2: How stable is the piperidine ring in this compound likely to be under physiological conditions?

The piperidine scaffold is a highly privileged motif in medicinal chemistry, partly due to its relative metabolic stability.[8] However, its stability is not absolute and is strongly influenced by its substitution pattern.[8]

-

Metabolic Stability: The N-methyl group makes the piperidine a tertiary amine, which is a known substrate for CYP-mediated oxidation. The primary metabolic liability on the ring itself is oxidation at the carbon atoms adjacent (alpha) to the nitrogen.[4] Introducing alkyl substituents at these positions can sometimes hinder this type of metabolism.[4]

-

Chemical Stability: The saturated piperidine ring itself is chemically very stable and not prone to degradation under typical physiological or storage conditions (e.g., pH 4-8, room temperature).[9] The primary concerns for the overall molecule's stability will come from its functional groups, not the core ring structure.

FAQ 3: What is the expected stability of the N-(propan-2-yl)carboxamide functional group?

The N-(propan-2-yl)carboxamide group has two potential points of degradation: the amide bond itself and the N-isopropyl group.

-

Amide Bond Hydrolysis: Amide bonds are generally stable, but their hydrolysis is a well-characterized degradation pathway. The rate is pH-dependent, with catalysis occurring under both acidic and basic conditions.[7] Under neutral pH and in the absence of enzymes, the half-life can be very long. However, researchers should be cautious during sample preparation or storage in solutions with non-neutral pH.[6] For example, using trifluoroacetic acid (TFA) in mobile phases for long periods can sometimes lead to measurable hydrolysis of sensitive amides.[6]

-

N-Dealkylation of the Isopropyl Group: As mentioned, the N-isopropyl group is a likely site for enzymatic N-dealkylation. This process is a common metabolic clearance pathway for many pharmaceuticals.[1]

FAQ 4: Which cytochrome P450 (CYP) isozymes are most likely to be involved in the metabolism of this compound?

While specific isozyme contributions must be determined experimentally, we can predict the most likely candidates based on extensive literature for similar structures.

-

CYP3A4: This is the most abundant CYP isozyme in the human liver and is responsible for the metabolism of a vast number of drugs. It is a primary candidate for catalyzing the N-dealkylation of both the N-methyl and N-isopropyl groups.[1]

-

CYP2D6: This is another major drug-metabolizing enzyme. It is known to catalyze the oxidation of piperidine rings.[2]

-

CYP1A2: This isozyme is also known to be involved in N-demethylation reactions.[2][3]

An initial screening using a panel of recombinant human CYP enzymes (Supersomes™) is the standard approach to identify the specific enzymes involved.

Section 2: Experimental Design & Troubleshooting

This section provides practical guidance for setting up experiments and resolving common issues.

FAQ 5: How do I design an in vitro experiment to identify the metabolites of this compound?

A standard and robust method is to use human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, including CYPs.

Experimental Workflow Diagram

Caption: Workflow for an in vitro metabolism study using HLM.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

Test Compound Stock: Prepare a 10 mM stock solution of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide in DMSO.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 2 mg/mL in phosphate buffer. Keep on ice.

-

Cofactor Solution: Prepare a 10 mM NADPH stock solution in phosphate buffer. Keep on ice.

-

-

Incubation Setup (Example for a single time point):

-

In a microcentrifuge tube, combine 475 µL of phosphate buffer, 10 µL of the 2 mg/mL HLM suspension, and 5 µL of the 10 mM test compound stock. This gives a final HLM concentration of 0.04 mg/mL and a test compound concentration of 100 µM.

-

Control (Self-Validation): Prepare a parallel incubation labeled "-NADPH". This is a critical control to distinguish enzymatic from chemical degradation. Do not add NADPH to this tube.

-

Pre-incubate all tubes in a shaking water bath at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

To initiate the reaction, add 10 µL of the 10 mM NADPH solution to the appropriate tubes (final concentration ~200 µM). For the "-NADPH" control, add 10 µL of buffer.

-

Vortex gently and return to the 37°C water bath.

-

-

Reaction Termination (Quenching):

-

At the desired time point (e.g., 60 minutes), stop the reaction by adding 2 volumes (1 mL) of ice-cold acetonitrile containing an appropriate internal standard (for analytical quantification).

-

Vortex vigorously for 1 minute to precipitate the microsomal protein.

-

-

Sample Processing:

-

Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze samples by LC-MS/MS. Monitor the disappearance of the parent compound and search for predicted metabolites based on their expected mass-to-charge ratios (m/z).

-

Data Summary for Metabolite Identification

The following table provides the expected mass shifts for the primary predicted metabolites, which is essential for configuring your mass spectrometer analysis.

| Compound Description | Predicted Metabolic Reaction | Change in Mass (Da) | Expected [M+H]⁺ (if Parent [M+H]⁺ = 200.3) |

| Parent Compound | - | - | 200.3 |

| N-demethylation Product | Loss of CH₂ | -14.02 | 186.3 |

| N-dealkylation Product | Loss of C₃H₆ | -42.05 | 158.2 |

| Hydroxylation Product | Addition of O | +15.99 | 216.3 |

| Dehydrogenation (after Hydroxylation) | Addition of O, Loss of H₂ | +13.98 | 214.3 |

| Amide Hydrolysis Product | Addition of H₂O, loss of C₃H₇N | -43.04 | 157.2 (Acid) |

Note: The exact parent mass should be calculated based on the precise atomic weights. The table uses nominal masses for illustrative purposes.

FAQ 6: I am observing unexpected peaks in my LC-MS analysis. What could be the cause?

-

Non-Specific Degradation: Check your "-NADPH" control. If the peak is present in this sample, it indicates non-enzymatic degradation. This could be hydrolysis due to buffer pH or instability in the solvent.[6]

-

Solvent Effects: The compound might be reacting with components of your mobile phase or quenching solvent (e.g., formic acid, acetonitrile).

-

Matrix Effects: Components from the microsomal matrix can ionize and appear as unexpected peaks. A "matrix blank" (microsomes + NADPH, no compound) can help identify these.

-

Secondary Metabolism: An initial metabolite can be further metabolized, leading to a cascade of products. Analyzing samples at earlier time points can help identify the primary metabolites.

FAQ 7: My compound appears to be degrading in the sample matrix before analysis. How can I improve its stability?

-

Control Temperature: Keep all samples on ice or at 4°C whenever possible, from thawing reagents to the autosampler tray.[9]

-

Control pH: Ensure the pH of your buffers and storage solutions is neutral (around 7.0-7.4) unless investigating pH-dependent degradation. Amide hydrolysis is accelerated at high or low pH.[7]

-

Minimize Time in Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, freeze at -80°C.

-

Use of Antioxidants: If oxidative degradation is suspected (distinct from enzymatic oxidation), adding a small amount of an antioxidant like ascorbic acid to the buffer may help.

FAQ 8: How can I differentiate between metabolic and non-enzymatic (chemical) degradation?

This is a critical experimental question answered by proper controls:

-

The "-NADPH" Control: As described in the protocol, this is the most important control. Since most CYP-mediated reactions are NADPH-dependent, the absence of metabolites in this control strongly implicates enzymatic degradation.[1]

-

Heat-Inactivated Microsomes: Prepare a control where the microsomal suspension is boiled for 5-10 minutes before the experiment. This denatures the enzymes. If degradation still occurs, it is chemical in nature.

-

Buffer Incubation: Incubate the compound in the reaction buffer alone (no microsomes, no NADPH). This will reveal any inherent instability of the compound under the exact temperature and pH conditions of the assay.

By systematically analyzing these controls, you can authoritatively attribute the degradation pathways to either metabolic or chemical processes.

References

-

Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed. (2014). PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). PubMed. [Link]

-

a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). ResearchGate. [Link]

-

What are the storage stability of Piperidine Series compounds over time? - Blog. (2025). BTC Pharmaceuticals Technology Co., Ltd.. [Link]

-

Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC. (n.d.). PMC. [Link]

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (n.d.). Dalton Transactions (RSC Publishing). [Link]

-

Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.). ResearchGate. [Link]

-

(PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. (n.d.). ResearchGate. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023). RSC Publishing. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011). PMC. [Link]

-

Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed. (2006). PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (n.d.). OUCI. [Link]

-

Reactions of the carboxamide group - ResearchGate. (n.d.). ResearchGate. [Link]

-

Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus - MDPI. (2026). MDPI. [Link]

-

On the hydrolysis mechanisms of amides and peptides - University of Regina. (2018). University of Regina. [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012). Journal of Medicinal Chemistry. [Link]

-

A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes - PMC. (2025). PMC. [Link]

Sources

- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uregina.ca [uregina.ca]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

Validation & Comparative

A Researcher's Guide to the Biological Target Validation of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

For drug discovery and development researchers, the rigorous validation of a novel compound's biological target is a critical step. This guide provides a comprehensive framework for elucidating and confirming the biological target of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide , a compound with a piperidine-3-carboxamide core. Due to the absence of a well-documented target for this specific molecule, this guide will present a systematic approach to target validation, using a putative target as a case study.

The chemical scaffold of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide shares similarities with compounds known to inhibit 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. This enzyme is a critical regulator of glucocorticoid metabolism and a therapeutic target for metabolic diseases[1]. Therefore, this guide will use 11β-HSD1 as the primary putative target for validation and will compare the performance of "Compound X" (1-methyl-N-(propan-2-yl)piperidine-3-carboxamide) with a known 11β-HSD1 inhibitor.

A Multi-faceted Approach to Target Validation

A robust target validation strategy integrates computational predictions with direct biochemical assays and cell-based functional studies. This ensures a high degree of confidence in the identified target and its relevance to the compound's mechanism of action.

Caption: A workflow for biological target validation.

Part 1: In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of a small molecule[2][3].

-

Reverse Docking : This method involves docking "Compound X" against a large library of protein crystal structures to predict potential binding partners based on the calculated binding energy[2].

-

Pharmacophore Screening : This approach uses the 3D chemical features of "Compound X" to search for known pharmacophores that are associated with specific biological targets[2].

These in silico methods can generate a list of putative targets, which can then be prioritized for experimental validation. For the purpose of this guide, we will assume that 11β-HSD1 is a top candidate from these computational screens.

Part 2: In Vitro Biochemical Validation

Direct biochemical assays are essential to confirm a physical interaction between the compound and its putative target protein.

Enzyme Inhibition Assay

This assay directly measures the ability of "Compound X" to inhibit the enzymatic activity of recombinant 11β-HSD1.

Experimental Protocol:

-

Reagents and Materials :

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

"Compound X" (1-methyl-N-(propan-2-yl)piperidine-3-carboxamide)

-

Known 11β-HSD1 inhibitor (e.g., Carbenoxolone)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring cortisol production (e.g., via a coupled immunoassay or LC-MS)

-

-

Procedure :

-

Prepare a serial dilution of "Compound X" and the known inhibitor in the assay buffer.

-

In a 96-well plate, add the recombinant 11β-HSD1 enzyme to each well.

-

Add the serially diluted compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH to each well.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by rapid freezing).

-

Quantify the amount of cortisol produced in each well.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

Data Presentation: Comparative Analysis of 11β-HSD1 Inhibition

| Compound | Target | Assay Type | IC₅₀ (nM) |

| Compound X | 11β-HSD1 | Enzyme Inhibition | Experimental Data |

| Known Inhibitor | 11β-HSD1 | Enzyme Inhibition | Experimental Data |

| Compound X | Isoform (e.g., 11β-HSD2) | Enzyme Inhibition | Experimental Data |

Part 3: Confirming Target Engagement in a Cellular Environment

While in vitro assays confirm a direct interaction, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[4]

Experimental Protocol:

-

Cell Culture and Treatment :

-

Culture a relevant cell line (e.g., a human liver cell line that expresses 11β-HSD1) to 80-90% confluency.

-

Treat the cells with "Compound X" or a vehicle control for a specified duration.

-

-

Thermal Shift :

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

-

-

Protein Extraction and Analysis :

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble 11β-HSD1 in each sample by Western blotting or another sensitive protein detection method.

-

-

Data Analysis : A shift in the melting temperature of 11β-HSD1 in the presence of "Compound X" indicates direct target engagement.

Part 4: Downstream Pathway Analysis and Selectivity

Confirming that target engagement leads to a functional cellular response is the final step in validation. For an 11β-HSD1 inhibitor, this would involve measuring the downstream effects of reduced cortisol production.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Piperidine Compounds

This guide provides a comprehensive comparison of the primary analytical techniques for the identification and quantification of piperidine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a detailed analysis grounded in experimental causality and field-proven insights. We will explore the core principles of each technique, their respective strengths and weaknesses, and provide actionable protocols to guide your method development and selection process.

Introduction: The Analytical Significance of the Piperidine Moiety

The piperidine ring is a saturated heterocycle that forms the structural backbone of a vast array of natural alkaloids (e.g., piperine from black pepper) and synthetic pharmaceuticals. Its prevalence in blockbuster drugs such as Ritalin (methylphenidate), Haloperidol, and Risperidone underscores its importance in medicinal chemistry. The precise and accurate analysis of piperidine-containing compounds is therefore critical throughout the drug development lifecycle—from synthetic route optimization and impurity profiling to pharmacokinetic studies and final product quality control.

The choice of an analytical technique is not arbitrary; it is a decision dictated by the specific physicochemical properties of the analyte and the ultimate goal of the analysis. This guide will compare the most effective and widely adopted techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Analytical Methodologies: A Comparative Overview

The selection of an optimal analytical technique hinges on a clear understanding of the analyte's properties—volatility, thermal stability, polarity, and concentration—as well as the analytical requirements, such as the need for quantification, structural elucidation, or high-throughput screening.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

-

Principle of Operation: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a stationary phase (a microscopic layer of liquid or polymer on an inert solid support) and a mobile gas phase (e.g., Helium, Nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

-

Expertise & Causality: The primary prerequisite for GC analysis is the thermal stability and volatility of the analyte. Piperidine itself is a volatile liquid, making it an ideal candidate for GC. However, many of its derivatives, particularly complex pharmaceutical ingredients, may lack sufficient volatility or degrade at the high temperatures of the GC inlet. In such cases, a chemical derivatization step—for instance, acylation or silylation—is often employed to create a more volatile and thermally stable analog. This choice is a deliberate strategy to make an otherwise unsuitable analyte "GC-amenable."

-

Common Detectors:

-

Flame Ionization Detector (FID): Offers excellent sensitivity for hydrocarbons and is a robust, general-purpose detector for quantification.

-

Mass Spectrometry (MS): Provides unparalleled selectivity and structural information, making it the gold standard for identification. GC-MS is a definitive technique for identifying unknown piperidine-related impurities.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis, accommodating a vast range of analytes.

-

Principle of Operation: The sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. Separation is achieved based on the analyte's differential partitioning between the mobile phase and the stationary phase.

-

Expertise & Causality: HPLC is the method of choice for piperidine compounds that are non-volatile, polar, or thermally labile. The versatility of HPLC lies in the wide selection of stationary phases (e.g., C18, C8, HILIC) and mobile phase compositions (e.g., varying solvent ratios, pH, and additives). For instance, a polar piperidine derivative might be analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), a choice dictated by the analyte's inability to be retained on a traditional reversed-phase (C18) column. The pH of the mobile phase is also a critical parameter; for basic compounds like piperidine, using a slightly acidic mobile phase (e.g., with formic acid or ammonium formate) can ensure the analyte is in its ionized form, leading to sharper peaks and better chromatographic performance.

-

Common Detectors:

-

UV-Visible (UV-Vis) / Diode Array Detector (DAD): Detects compounds that contain a chromophore. While the basic piperidine ring does not absorb UV light, many of its pharmaceutically relevant derivatives do.

-

Mass Spectrometry (MS): LC-MS combines the powerful separation of HPLC with the sensitive and selective detection of MS, making it the workhorse for modern bioanalysis and impurity profiling.

-

Mass Spectrometry (MS) as a Detector

While not a standalone separation technique, MS is the most powerful detector when coupled with GC or LC.

-

Principle of Operation: After separation by chromatography, molecules are ionized (e.g., by Electron Ionization in GC-MS or Electrospray Ionization in LC-MS). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

-

Expertise & Causality: The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy "hard" ionization technique used in GC-MS that causes extensive fragmentation. This fragmentation pattern is highly reproducible and acts like a chemical fingerprint, allowing for confident identification against spectral libraries. In contrast, Electrospray Ionization (ESI), common in LC-MS, is a "soft" ionization technique that typically keeps the molecule intact, providing a clear measurement of the molecular weight. For quantification, Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers supreme selectivity and sensitivity by monitoring a specific fragmentation of the target analyte, effectively filtering out background noise.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of novel compounds.

-

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule.

-

Expertise & Causality: Unlike chromatographic techniques, NMR is typically not used for routine quantification due to its lower sensitivity and higher complexity. Its unparalleled strength lies in providing unambiguous structural confirmation. For a newly synthesized piperidine derivative, ¹H and ¹³C NMR are used to confirm that the piperidine ring has been correctly formed and that substituents are in their expected positions. It is a non-destructive technique, allowing the sample to be recovered after analysis.

Quantitative Performance: A Head-to-Head Comparison

The choice of technique is often driven by the required performance characteristics. The following table summarizes typical performance data for the analysis of a model piperidine compound.

| Parameter | GC-FID | GC-MS (SIM) | HPLC-UV | LC-MS/MS (MRM) | NMR (Quantitative) |

| Sensitivity (LOD) | ~1-10 ng/mL | ~0.01-1 ng/mL | ~10-100 ng/mL | ~0.001-0.1 ng/mL | >1 µg/mL |

| Selectivity | Moderate | High | Moderate-High | Very High | Very High |

| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.999 | >0.98 |

| Precision (%RSD) | <5% | <5% | <2% | <5-10% | <5% |

| Sample Throughput | High | High | High | High | Low |

| Cost (Instrument) | Low | Moderate | Low-Moderate | High | Very High |

| Structural Info | None | High (Fingerprint) | None | High (MW & Fragment) | Definitive |

| Destructive? | Yes | Yes | No (can be) | Yes | No |

Note: Values are illustrative and can vary significantly based on the specific analyte, matrix, and instrument configuration.

Experimental Protocol: GC-MS for Piperidine Impurity Analysis

This section provides a validated, step-by-step protocol for the quantification of a piperidine impurity in a non-polar active pharmaceutical ingredient (API). This protocol is designed as a self-validating system by incorporating rigorous quality controls.

Objective

To develop and validate a selective GC-MS method for the determination of residual piperidine in the API "XYZ-phenidate."

Materials and Reagents

-

Piperidine standard (≥99.5%)

-

XYZ-phenidate API batch

-

Dichloromethane (DCM), HPLC grade

-

Internal Standard (IS): N-methylpiperidine

-

Anhydrous Sodium Sulfate

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Workflow Diagram

Below is a visual representation of the experimental workflow, from sample preparation to data analysis.

Caption: Workflow for GC-MS analysis of piperidine impurity.

Step-by-Step Procedure

-

Preparation of Standards:

-

Create a 1000 µg/mL primary stock solution of piperidine in DCM.

-

Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

-

Spike each calibration standard with the internal standard (N-methylpiperidine) to a final concentration of 1 µg/mL. This IS is chosen because it is structurally similar to piperidine but chromatographically resolved, compensating for variations in injection volume or detector response.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the XYZ-phenidate API into a 15 mL centrifuge tube.

-

Add 10.0 mL of DCM and vortex for 1 minute to dissolve.

-

Spike the solution with the internal standard to a final concentration of 1 µg/mL.

-

Prepare a "matrix blank" by using an API batch known to be free of piperidine to check for interferences.

-

-

GC-MS Parameters:

-

Inlet: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow 1.0 mL/min

-

Oven Program: Initial 50°C for 2 min, ramp to 250°C at 20°C/min, hold for 5 min.

-

MS Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI), 70 eV, 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM). This is a critical choice for achieving low detection limits. Instead of scanning all masses, the detector focuses only on characteristic ions for the target and IS.

-

Piperidine: Monitor m/z 85 (molecular ion) and 84.

-

N-methylpiperidine (IS): Monitor m/z 99 (molecular ion) and 58.

-

-

-

Data Analysis & System Suitability:

-

Inject the calibration standards to generate a calibration curve by plotting the peak area ratio (Piperidine/IS) against the concentration. The curve must have a correlation coefficient (R²) ≥ 0.995.

-

Inject a check standard every 10 sample injections. The calculated concentration must be within ±15% of the theoretical value to ensure the system remains calibrated.

-

Calculate the concentration of piperidine in the API sample using the calibration curve.

-

Logical Framework for Method Selection

Choosing the right analytical tool is a process of elimination and optimization based on the project's specific questions. The following diagram illustrates a decision-making framework.

Caption: Decision tree for selecting an analytical technique.

Conclusion

The analysis of piperidine compounds is not a one-size-fits-all endeavor. A Senior Application Scientist understands that true analytical excellence lies in aligning the capabilities of the instrumentation with the specific questions being asked.

-

For unambiguous structural elucidation of novel piperidine derivatives, NMR is the undisputed authority.

-

For sensitive and selective quantification of volatile and thermally stable analogs, GC-MS provides a robust and reliable solution.

-

For the vast majority of non-volatile pharmaceutical piperidines , HPLC , particularly when coupled with UV or MS detection, offers the necessary versatility and performance.

-

For trace-level quantification in complex biological matrices, LC-MS/MS is the gold standard, delivering unmatched sensitivity and selectivity.